molecular formula C13H10O3 B045581 4-Phenoxybenzoic acid CAS No. 2215-77-2

4-Phenoxybenzoic acid

Cat. No.: B045581
CAS No.: 2215-77-2
M. Wt: 214.22 g/mol
InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N
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Description

4-Phenoxybenzoic acid (CAS 2215-77-2) is a benzoic acid derivative characterized by a phenoxy group at the para position of the benzene ring. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{O}_3 $, with a molecular weight of 214.22 g/mol. The compound is synthesized via Friedel-Crafts acylation of diphenyl ether followed by oxidation to yield the carboxylic acid functionality . It serves as a critical intermediate in pharmaceutical synthesis, notably for the anticancer drug ibrutinib, and agrochemicals such as herbicides and pesticides . The global market for this compound is projected to grow at a CAGR of 11.78% (2024–2031), driven by demand in agriculture and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst. The reaction is carried out under alkaline conditions with a pH of 12-13, yielding the product with a high purity of 99.5% and a yield of 89% .

Another method involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in tetralin at 150°C. The product is purified through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxalyl chloride, DMF, dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed:

    Oxidation: 4-Phenoxybenzoyl chloride.

    Reduction: 4-Phenoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

4-Phenoxybenzoic acid has demonstrated the ability to inhibit the DNA binding of the human papillomavirus (HPV) E2 protein, which is crucial in the virus's replication process. This property positions it as a potential therapeutic agent in antiviral drug development, particularly for HPV-related conditions .

Intermediate in Antibiotic Synthesis

The compound is utilized as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic effective against various bacterial infections, including Buruli ulcer. This application highlights its significance in developing new antibiotics and enhancing existing therapies .

Industrial Applications

Chemical Manufacturing

This compound serves as a raw material in producing coatings, adhesives, and other chemical derivatives. Its stability and reactivity make it suitable for various industrial applications, contributing to advancements in material science .

Synthesis of Functional Materials

In laboratory research, it is employed as a building block for synthesizing functional materials with specific properties. These materials are used in electronics and nanotechnology, showcasing the compound's versatility beyond traditional applications .

Biochemical Applications

Microbial Transformation

Research has indicated that this compound can be converted into its corresponding amide by the soil bacterium Bacillus cereus Tim-r01. This transformation process is significant for biotechnological applications, particularly in bioremediation and biosynthesis .

Research on Enzyme Interactions

Studies have explored the interactions between this compound and various enzymes, providing insights into its biochemical behavior and potential uses in enzyme-based assays and diagnostics .

Case Study 1: Antiviral Research

In a study aimed at identifying novel antiviral agents against HPV, researchers explored various compounds' efficacy, including this compound. The findings revealed that this compound significantly inhibited HPV E2 protein binding to DNA, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antibiotic Development

A project focused on synthesizing Sitafloxacin highlighted the role of this compound as a critical intermediate. The successful synthesis of this antibiotic using the compound underscores its importance in pharmaceutical chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Applications
4-Phenoxybenzoic acid $ \text{C}{13}\text{H}{10}\text{O}_3 $ -COOH, -O-C6H5 Pharmaceuticals, agrochemicals
4-Hydroxybenzoic acid $ \text{C}7\text{H}6\text{O}_3 $ -COOH, -OH Food preservatives, cosmetics
4-(4-Fluorophenoxy)benzoic acid $ \text{C}{13}\text{H}9\text{FO}_3 $ -COOH, -O-C6H4-F Crystal engineering (stronger hydrogen bonds due to F)
4-(Methoxycarbonyl)benzoic acid $ \text{C}9\text{H}8\text{O}_4 $ -COOH, -COOCH3 Peptide synthesis, HPLC standards
4-Toluic acid $ \text{C}8\text{H}8\text{O}_2 $ -COOH, -CH3 Industrial solvents, polymer precursors

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (Water)
This compound 159–161 380 (decomposes) Insoluble
4-Hydroxybenzoic acid 213–215 336 Slightly soluble (0.5 g/L)
4-(4-Fluorophenoxy)benzoic acid 145–147 N/A Low (fluorine enhances hydrophobicity)
4-Toluic acid 180–182 275 Poorly soluble

Research Findings

  • Catalytic Efficiency: GO-Cu1.8S nanocomposites improve this compound synthesis yields by 30% compared to traditional Cu catalysts .
  • Hydrogen Bonding: Fluorine in 4-(4-fluorophenoxy)benzoic acid enhances intermolecular C=O···H interactions, stabilizing crystal lattices .
  • Biochemical Activity: 4-Hydroxybenzoic acid derivatives exhibit antimicrobial properties, but this compound lacks this due to reduced polarity .

Biological Activity

4-Phenoxybenzoic acid (4-PBA) is an aromatic carboxylic acid with significant biological activities, making it a compound of interest in various fields, including pharmacology, toxicology, and environmental science. This article delves into the biological activities of 4-PBA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

1. Anticancer Properties:
Recent studies have indicated that derivatives of 4-PBA exhibit promising anticancer activity. For instance, a synthesized derivative demonstrated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established anticancer drugs like sorafenib. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation, suggesting its potential as a lead compound for anticancer drug development .

2. Antibacterial Activity:
Research has shown that certain derivatives of 4-PBA possess antibacterial properties. A study reported the synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives that exhibited dual action against urease and various bacterial strains, indicating their potential for treating gastrointestinal diseases such as peptic ulcers .

3. Enzyme Inhibition:
4-PBA has been found to inhibit specific enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on alpha-reductase isozymes, which are crucial in steroid metabolism. This inhibition may have implications for conditions influenced by steroid levels, such as prostate cancer .

Toxicological Aspects

While 4-PBA exhibits beneficial biological activities, its safety profile must also be considered. Toxicological studies reveal that exposure to phenoxybenzoic acid can lead to metabolic alterations and enzyme activity changes in animal models. For example, metabolic studies in rats showed that 4-PBA undergoes oxidation and conjugation processes, affecting its elimination and potential toxicity .

Case Studies

Case Study 1: Anticancer Activity Assessment
A recent study synthesized various derivatives of 4-PBA and assessed their anticancer properties through molecular docking and cytotoxicity assays. The most potent derivative was identified as inducing significant apoptosis in cancer cell lines, with detailed analysis showing its mechanism involved interaction with the VEGFR-2 binding site .

Case Study 2: Environmental Impact Analysis
In environmental studies, 4-PBA has been monitored as a metabolite of various pesticides. Its presence in soil and water samples raises concerns about ecological impacts and human exposure through food chains . The biomonitoring data suggest that while 4-PBA is not directly toxic at low concentrations, its accumulation could disrupt local ecosystems.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Study Reference
Anticancer Induces apoptosis in HeLa cells
Antibacterial Effective against Stenotrophomonas maltophilia
Enzyme Inhibition Inhibits alpha-reductase isozymes
Metabolic Fate Oxidation and conjugation observed in rats

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenoxybenzoic acid in laboratory settings?

  • Methodological Answer : this compound is commonly synthesized via coupling reactions. For example, it can be prepared by reacting 4-phenoxybenzaldehyde with sodium triacetoxyborohydride (NaBH(OAc)₃) in dry THF under mild conditions (45% yield) . Alternatively, coupling this compound with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents achieves yields of 74–86% under room temperature conditions . These methods emphasize the importance of reagent selection and solvent systems for optimizing reaction efficiency.

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) ensures purity by detecting trace impurities. Mass spectrometry (MS) provides molecular weight validation. For example, studies on structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) highlight the use of SMILES strings and InChI keys for digital structural verification .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound derivatives for higher yields?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters. For instance, in the synthesis of kinase inhibitors like Zanubrutinib, Mitsunobu reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine improve coupling efficiency between this compound intermediates and hydroxylamine derivatives . Purification techniques, such as acid hydrolysis (using trifluoroacetic acid, TFA) and tert-butyldimethylsilyl (TBDMS) protection, are critical for isolating high-purity intermediates . Statistical design of experiments (DoE) can further refine temperature, solvent polarity, and catalyst ratios.

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural modifications. For example, minor changes in substituents (e.g., alkyl chain length or electron-withdrawing groups) significantly alter enzyme inhibition profiles . Researchers should cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) and leverage computational tools like pharmacophore mapping to rationalize structure-activity relationships (SAR) .

Q. How is this compound utilized in the design of kinase inhibitors?

  • Methodological Answer : The compound serves as a scaffold for developing Bruton’s tyrosine kinase (BTK) inhibitors. In Zanubrutinib synthesis, this compound is coupled with pyrazole intermediates to form covalent bonds with BTK’s active site cysteine residues . Computational docking studies (e.g., using Schrödinger Suite) guide the optimization of binding affinity and selectivity by analyzing π-π stacking and hydrogen-bonding interactions with hydrophobic kinase pockets .

Q. Data Analysis and Experimental Design

Q. What experimental approaches are used to evaluate the environmental stability of this compound in agrochemical formulations?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure simulate environmental conditions. High-resolution mass spectrometry (HRMS) identifies degradation products, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compound degradation rates. Comparative studies with structurally related herbicides (e.g., 4-hydroxybenzoic acid derivatives) reveal insights into hydrolytic and photolytic pathways .

Q. How do researchers resolve spectral ambiguities in characterizing this compound derivatives?

  • Methodological Answer : Advanced NMR techniques, such as 2D-COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence), resolve overlapping proton signals in aromatic regions. For example, distinguishing para-substituted phenoxy groups from ortho/meta isomers requires analyzing coupling constants and nuclear Overhauser effects (NOEs) . X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of benzoic acid cocrystals .

Properties

IUPAC Name

4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAQFHLUEMJOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062258
Record name Benzoic acid, 4-phenoxy-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-77-2
Record name 4-Phenoxybenzoic acid
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Record name 4-Carboxybiphenyl ether
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Record name 4-Phenoxybenzoic acid
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Record name Benzoic acid, 4-phenoxy-
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Record name Benzoic acid, 4-phenoxy-
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Record name p-phenoxybenzoic acid
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Record name P-PHENOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfamic acid (7.35 g, 75.7 mmol) in water (5 mL) was added to a stirred solution of 4-phenoxy benzaldehyde (5 g, 25.23 mmol) in acetone (25 mL) at 4° C. Sodium chlorite (9.13 g, 100.9 mmol) in water (5 mL) was then added slowly resulting in formation of a yellow solid with effervescence. The mixture was stirred at the same temperature for 30 minutes. The reaction mixture was then diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 4 g (74% yield) of 4-phenoxy benzoic acid. 1H NMR (DMSO): δ 7.98-7.92 (d, 2H), 7.5-7.44 (t, 2H), 7.28-7.2 (t, 1H), 7.16-7.1 (d, 2H), 7.06-7.0 (d, 2H).
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Synthesis routes and methods III

Procedure details

In each case a 5.25% sodium hypochlorite solution (85.1 g.: 0.060 mole) was added slowly in portions to a solution of 3.18 g. (0.0150 mole) the p-phenoxyacetophenone sample while heating from 40° to 100° C. The resulting solution was concentrated at 100° C., producing a crystalline precipitate. Acetone was then added to consume excess sodium hypochlorite followed by boiling, acidification with some excess concentrated hydrochloric acid (10 ml of 12N), stirring, filtration, water wash and then drying at 70° C./under vacuum for about 1 hr. The p-phenoxybenzoic acid obtained from the p-phenoxyacetephenone produced in the presence of hydrogen fluoride was white with a melting point of 159°-162° C. In contrast, the p-phenoxybenzoic acid produced in the presence of aluminum trichloride had a yellow (or light beige) discoloration and a strongly depressed melting point of 137°-149° C., indicating presence of considerable impurities.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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